Product packaging for Methyl 3-(cbz-amino)butanoate(Cat. No.:CAS No. 112121-71-8)

Methyl 3-(cbz-amino)butanoate

Cat. No.: B7987327
CAS No.: 112121-71-8
M. Wt: 251.28 g/mol
InChI Key: HSKIGKMMMZQYID-UHFFFAOYSA-N
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Description

Contextualization of Methyl 3-(Cbz-amino)butanoate within Advanced Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules. sigmaaldrich.com Its structure, featuring a protected amino group and an ester, makes it a versatile building block in various synthetic pathways. The specific stereochemistry of the molecule is crucial for its application in creating enantiomerically pure target compounds.

Significance of Chiral β-Amino Esters in Contemporary Chemical Research

Chiral β-amino esters are a critical class of compounds in modern chemical research due to their prevalence in biologically active molecules and pharmaceuticals. They serve as key structural motifs in a wide array of natural products and synthetic drugs. The development of efficient and stereoselective methods for the synthesis of chiral β-amino esters is an active area of research, with techniques like the Mannich-type reaction and rhodium-catalyzed asymmetric additions being prominent examples. researchgate.netacs.orgorganic-chemistry.org The ability to introduce specific stereocenters in these molecules is paramount for their biological function. nih.gov

Overview of N-Benzyloxycarbonyl (Cbz) Protecting Group Chemistry in Amino Acid Derivatives

The N-benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines, particularly in peptide synthesis and the chemistry of amino acid derivatives. total-synthesis.combachem.com Introduced by Leonidas Zervas, the Cbz group is valued for its stability under a range of reaction conditions and its ease of removal through methods like catalytic hydrogenolysis. total-synthesis.comhighfine.com This protecting group is formed by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. highfine.com The Cbz group's ability to be selectively removed in the presence of other protecting groups makes it a cornerstone of modern synthetic strategies. total-synthesis.com

Detailed Research Findings

Recent research has focused on the development of novel synthetic routes to chiral β-amino esters, including derivatives like this compound. These methods aim to achieve high yields and enantioselectivities.

One notable approach is the organocatalytic asymmetric Mannich reaction, which allows for the direct synthesis of chiral β-amino esters with excellent enantiomeric excesses (up to 99% ee). acs.org This reaction proceeds under mild conditions and is compatible with a variety of substrates.

Another significant advancement is the rhodium-catalyzed asymmetric addition of arylboronic acids to β-phthaliminoacrylate esters. This method provides an efficient route to β-aryl-β-amino acid esters, which are precursors to valuable β-amino acids, with high enantioselectivity (up to 99% ee). organic-chemistry.org

The table below summarizes some of the key properties of Methyl 3-aminobutanoate, the parent compound of this compound.

PropertyValueSource
Molecular Formula C5H11NO2 nih.gov
Molecular Weight 117.15 g/mol nih.gov
IUPAC Name methyl 3-aminobutanoate nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO4 B7987327 Methyl 3-(cbz-amino)butanoate CAS No. 112121-71-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-10(8-12(15)17-2)14-13(16)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKIGKMMMZQYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462715
Record name METHYL 3-(CBZ-AMINO)BUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112121-71-8
Record name METHYL 3-(CBZ-AMINO)BUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 3 Cbz Amino Butanoate and Its Stereoisomers

Classical Chemical Synthesis Approaches

Classical synthesis methods provide fundamental routes to Methyl 3-(Cbz-amino)butanoate, often focusing on efficiency and scalability for producing the racemic or achiral form of the molecule.

Direct N-Benzyloxycarbonylation of Methyl 3-Aminobutanoate

The most straightforward method for preparing this compound is the direct N-protection of Methyl 3-aminobutanoate. This reaction involves the formation of a carbamate (B1207046) linkage between the amino group of the substrate and a benzyloxycarbonyl (Cbz) group.

The primary reagent for this transformation is benzyl (B1604629) chloroformate (CbzCl). The reaction is typically conducted in a biphasic system or in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include sodium carbonate or sodium bicarbonate. The general procedure involves reacting Methyl 3-aminobutanoate with benzyl chloroformate, often at a reduced temperature (e.g., 0-10 °C) to control the reaction's exothermicity. This method is widely applicable for the N-Cbz protection of various amino esters. acgpubs.org A simple and efficient protection procedure can be regioselective for mono-N-Cbz aromatic amines, achieving high yields without affecting other functional groups. organic-chemistry.org

Table 1: Typical Reaction Conditions for Direct N-Benzyloxycarbonylation

Parameter Condition
Substrate Methyl 3-aminobutanoate
Reagent Benzyl chloroformate (CbzCl)
Base Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
Solvent System Water/Organic Biphasic (e.g., Dichloromethane, Ethyl Acetate)
Temperature 0–10 °C

| Outcome | High yield of this compound |

Multi-step Convergent Syntheses from Readily Available Precursors

In some strategies, this compound is synthesized as an intermediate within a longer, multi-step sequence starting from simple, readily available precursors. vulcanchem.com For instance, a synthetic pathway might begin with a different starting material, such as L-aspartic acid. rasayanjournal.co.in In one such approach, L-aspartic acid is first protected with a Cbz group. rasayanjournal.co.inresearchgate.net Subsequent chemical transformations, which could include cyclization, esterification, and hydrolysis, are performed to construct the desired butanoate backbone before or after the introduction of the Cbz group. rasayanjournal.co.in

These multi-step syntheses are particularly relevant when constructing complex molecules where the Cbz-protected amine is a crucial fragment. The Cbz group is valued in peptide synthesis because it can be selectively removed under hydrogenolysis conditions, allowing for the stepwise elongation of peptide chains. vulcanchem.com

Stereoselective Formation of Chiral this compound

The creation of specific stereoisomers, (R)- or (S)-Methyl 3-(Cbz-amino)butanoate, requires stereoselective synthetic methods. When starting with a racemic mixture of Methyl 3-aminobutanoate, a resolution step may be necessary. However, it is often more efficient to employ stereoselective reactions from the outset.

One approach involves using optically active starting materials. For example, starting with commercially available (R)-Methyl 3-aminobutanoate or (S)-Methyl 3-aminobutanoate allows for direct N-benzyloxycarbonylation to yield the corresponding chiral product without racemization, provided the reaction conditions are mild. nih.gov Another strategy involves the stereoselective reduction of a precursor ketone or imine, although this is more common in catalytic asymmetric methods.

Asymmetric Synthesis and Enantioselective Pathways

Asymmetric synthesis provides powerful tools for accessing enantiomerically pure forms of this compound, which are critical for the development of chiral drugs and other bioactive molecules. sigmaaldrich.com

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A notable example is the use of a Schollkopf chiral auxiliary, which can be derived from an amino acid like D-valine. rsc.org In a representative synthesis, the anion of the chiral auxiliary is coupled with a suitable electrophile. rsc.org While not a direct synthesis of the target compound, this methodology illustrates how a chiral auxiliary can be used to construct a related dipeptide intermediate with high diastereoselectivity, from which the desired chiral β-amino acid derivative could be liberated. rsc.org The use of chiral sterically hindered amide auxiliaries has been shown to significantly increase stereoselectivity in the synthesis of β-amino acids. researchgate.net

Catalytic Asymmetric Synthesis Utilizing Chiral Ligands

Catalytic asymmetric synthesis represents one of the most efficient methods for preparing chiral molecules. rsc.org This approach utilizes a chiral catalyst, typically a transition metal complexed with a chiral ligand, to produce an enantiomerically enriched product from a prochiral substrate. sigmaaldrich.com

For the synthesis of chiral β-amino esters, asymmetric hydrogenation of a corresponding enamine or β-(acylamino)acrylate is a common and powerful strategy. acs.org The success of these reactions hinges on the design and selection of the chiral ligand, which creates a chiral environment around the metal center, dictating the facial selectivity of the hydrogenation. sigmaaldrich.comacs.org Ligands such as those based on BINAP, DuPhos, or JosiPhos have been successfully employed in the asymmetric hydrogenation of various substrates to produce chiral amines and amino acid derivatives. acs.org Nickel-catalyzed enantioconvergent coupling reactions have also emerged as a versatile method for synthesizing protected amines, including Cbz-protected variants, from racemic starting materials. nih.gov

Table 2: Key Concepts in Catalytic Asymmetric Synthesis

Method Description Key Components
Asymmetric Hydrogenation Reduction of a C=C or C=N double bond in a prochiral precursor using H₂ gas. Transition Metal (e.g., Rh, Ru, Ir, Pd), Chiral Ligand (e.g., BINAP, DuPhos)

| Enantioconvergent Coupling | A racemic starting material is converted into a single enantiomer of the product. | Transition Metal (e.g., Ni), Chiral Ligand, Alkylating Agent |

These catalytic methods are highly sought after in industrial applications due to their high efficiency, often requiring only small amounts of the chiral catalyst to produce large quantities of the desired enantiomerically pure product. sigmaaldrich.com

Chemoenzymatic and Biocatalytic Resolution Techniques

Chemoenzymatic and biocatalytic methods offer a powerful and environmentally benign approach for obtaining enantiomerically pure stereoisomers of this compound. These techniques leverage the high selectivity of enzymes to resolve racemic mixtures, providing access to both (R) and (S)-enantiomers which are crucial for the synthesis of chiral drugs and other bioactive compounds.

Lipases are a prominent class of enzymes utilized for this purpose due to their stability, broad substrate tolerance, and lack of need for cofactors. nih.gov A notable example is the use of Lipase (B570770) B from Candida antarctica (Cal-B) for the enzymatic resolution of racemic N-protected β-amino methyl esters, including N-Cbz-protected derivatives. aip.orgresearchgate.net The resolution is typically achieved through transesterification reactions, where the enzyme selectively acylates one enantiomer of the racemic amino ester, allowing for the separation of the acylated product from the unreacted enantiomer. aip.orgresearchgate.net These reactions often proceed with high conversion rates and yield products with excellent optical purity. aip.orgresearchgate.net

Research has demonstrated the successful resolution of methyl 3-aminobutanoate derivatives where the amino group is protected with various functionalities, including the benzyloxycarbonyl (Cbz) group. aip.org The enzymatic resolution via transesterification catalyzed by Cal-B has been shown to be a highly effective method. aip.org Similarly, studies on the enzymatic resolution of N-protected-β³-amino methyl esters have highlighted the utility of Cal-B in achieving high conversions and producing enantiomerically pure compounds. researchgate.net The versatility of lipases is further underscored by their application in resolving a wide array of β-amino esters, facilitating the synthesis of valuable chiral intermediates. researchgate.net

The integration of enzymatic steps with chemical synthesis, known as a chemoenzymatic approach, provides a streamlined pathway to complex chiral molecules. For instance, the enzymatic resolution of a racemic precursor can be the key step in a multi-step synthesis, providing the required stereocenter with high fidelity. This strategy has been applied to the synthesis of various pharmaceutical intermediates. nih.govrsc.org

EnzymeSubstrate TypeReaction TypeKey Findings
Lipase B from Candida antarctica (Cal-B)Racemic N-Cbz-protected β-amino methyl estersTransesterificationHigh conversion and excellent optical purities of the resulting enantiomers. aip.orgresearchgate.net
Lipase from Pseudomonas cepaciaRacemic β-amino estersHydrolysisOptimal for both activity and enantioselectivity in resolving β-aryl-β-amino acid derivatives. researchgate.net
Carica papaya lipase (CPL)Racemic N-protected 2,2,2-trifluoroethyl esters of β-amino acidsAlcoholysisHigh enantioselectivity (E > 200) achieved through substrate engineering and optimization. researchgate.net

Development of Green Chemistry Protocols for this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like this compound. This involves the use of environmentally benign solvents, reusable catalysts, and reaction conditions that minimize waste and energy consumption.

The N-Cbz protection of the amino group is a fundamental step in the synthesis of this compound. Traditionally, this reaction is carried out using benzyl chloroformate in the presence of a base in an organic solvent. ijacskros.comtandfonline.com However, green chemistry approaches have focused on replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or solvent-free conditions. ijacskros.comlookchem.com

Water has emerged as a highly attractive medium for N-Cbz protection due to its low cost, non-toxicity, and non-flammability. ijacskros.com A simple and efficient method involves treating the amine with benzyl chloroformate (Cbz-Cl) in water at room temperature. ijacskros.com This method offers several advantages, including mild reaction conditions, high chemoselectivity, and impressive yields, without the need for an organic solvent. ijacskros.com The use of water as a solvent is particularly beneficial as it often allows for easy product separation. ijacskros.com Furthermore, the development of protocols using catalytic amounts of β-cyclodextrin in an aqueous phase has also been reported to achieve high yields for the N-Cbz protection of amines and amino acids at room temperature. researchgate.netresearchgate.net

Solvent-free reaction conditions represent another significant advancement in green chemistry. lookchem.com These reactions, often facilitated by solid-supported catalysts, minimize waste and can lead to higher reaction rates. For the N-Cbz protection of amines, several solvent-free methods have been developed. One such method employs silica–sulfuric acid (SSA) as a reusable, heterogeneous catalyst at room temperature. lookchem.com This protocol is highly efficient, providing excellent yields for a wide range of amines. lookchem.com Another approach utilizes Amberlyst-15, a solid acid catalyst, which effectively catalyzes the Cbz protection of both aliphatic and aromatic amines within a short reaction time under solvent-free conditions. researchgate.netresearchgate.net The catalyst in these systems can often be recovered and reused, further enhancing the green credentials of the process. lookchem.comresearchgate.net

ConditionCatalyst/PromoterKey Advantages
AqueousNoneEnvironmentally benign, mild conditions, high chemoselectivity, excellent yields. ijacskros.com
Aqueousβ-CyclodextrinHigh yields at room temperature, simple procedure. researchgate.netresearchgate.net
Solvent-FreeSilica–Sulfuric Acid (SSA)Reusable catalyst, excellent yields, room temperature. lookchem.com
Solvent-FreeAmberlyst-15Rapid reaction, reusable catalyst, no workup required. researchgate.netresearchgate.net
Solvent-FreePolyethylene (B3416737) Glycol (PEG)Non-toxic, inexpensive, neutral medium, high yields. tandfonline.comtandfonline.com

The development of environmentally benign catalytic systems is central to the green synthesis of amides and protected amino acids. nih.govresearchgate.net These systems aim to replace stoichiometric reagents with catalytic alternatives that are efficient, selective, and have a low environmental impact. rsc.org

For amide bond formation, which is analogous to the formation of the Cbz-protected amine, significant research has focused on developing catalytic methods that avoid the use of wasteful coupling reagents. nih.gov Biocatalytic approaches, in particular, are at the forefront of green chemistry, as enzymes operate under mild conditions and can often be used in aqueous media. rsc.org The integration of biocatalysis with chemocatalysis in one-pot systems offers a promising strategy for improving synthetic efficiency by reducing solvent consumption and waste generation. nih.gov

In the context of N-Cbz protection, polyethylene glycol (PEG) has been utilized as a "green" promoter and reaction medium. tandfonline.comtandfonline.com PEG is non-toxic, inexpensive, and biodegradable, making it an attractive alternative to conventional organic solvents. tandfonline.com The N-Cbz protection of amines using Cbz-Cl in the presence of PEG-400 at room temperature proceeds in high yields for a variety of amines. tandfonline.comtandfonline.com This method is considered an environmentally benign and versatile procedure. tandfonline.comtandfonline.com

The use of solid acid catalysts, as mentioned previously, also falls under the umbrella of environmentally benign catalytic systems. lookchem.com Catalysts like silica-sulfuric acid are not only effective but also easy to handle and separate from the reaction mixture, minimizing waste and allowing for their reuse. lookchem.com The development of such catalytic systems is crucial for the sustainable production of fine chemicals like this compound.

Catalytic SystemReactionKey Features
Nitrile Hydratase Enzymes & Cu-catalysisAmide SynthesisIntegrated chemo- and biocatalysis, aqueous media, high functional group tolerance. nih.gov
Polyethylene Glycol (PEG)N-Cbz ProtectionGreen promoter/medium, non-toxic, inexpensive, high yields at room temperature. tandfonline.comtandfonline.com
Silica–Sulfuric Acid (SSA)N-Cbz ProtectionHeterogeneous, reusable catalyst, solvent-free conditions, high chemoselectivity. lookchem.com
Metal-catalyzed Nitrile HydrationAmide SynthesisApplicable to a wide range of substrates, catalysts are easily isolated and reusable. researchgate.net

Chemical Reactivity and Derivatization of Methyl 3 Cbz Amino Butanoate

Selective Removal of the N-Benzyloxycarbonyl Protecting Group

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to removal under specific, mild protocols. The deprotection of the Cbz group from Methyl 3-(Cbz-amino)butanoate can be achieved through several methods, primarily categorized as catalytic hydrogenation, acid-mediated cleavage, and nucleophilic cleavage.

Catalytic Hydrogenation (Hydrogenolysis)

Catalytic hydrogenation, also known as hydrogenolysis, is the most common and generally mildest method for the removal of the Cbz protecting group. total-synthesis.comscientificupdate.com This method involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). total-synthesis.comacsgcipr.org

The reaction proceeds via the addition of hydrogen across the C-O bond, leading to the formation of the free amine, toluene, and carbon dioxide as byproducts. total-synthesis.comacsgcipr.org The process is generally clean and efficient, often providing high yields of the deprotected amine. missouri.edu

Key Features of Catalytic Hydrogenation:

Mild Conditions: The reaction is typically carried out at room temperature and atmospheric pressure of hydrogen, making it compatible with a wide range of functional groups. missouri.edu

High Efficiency: Hydrogenolysis is often a high-yielding reaction. total-synthesis.com

Catalyst Choice: Palladium on carbon (Pd/C) is the most frequently used catalyst, though other catalysts like palladium black can also be employed. acsgcipr.org

Hydrogen Source: While hydrogen gas is the standard reagent, transfer hydrogenation using hydrogen donors like 1,4-cyclohexadiene (B1204751) or ammonium (B1175870) formate (B1220265) can also be effective and may be more convenient in some laboratory settings. acsgcipr.org

CatalystHydrogen SourceTypical ConditionsReference
10% Pd/CH₂ (gas)MeOH, rt, atmospheric pressure total-synthesis.com
Pd black1,4-cyclohexadieneEtOH, rt acsgcipr.org
10% Pd/CAmmonium formateAqueous ethanol thieme-connect.de

It is important to note that certain functional groups, such as alkenes, alkynes, and some sulfur-containing groups, can be sensitive to hydrogenation conditions and may require careful optimization of the reaction parameters to achieve selective Cbz deprotection. acsgcipr.org

Acid-Mediated Cbz Deprotection

While Cbz groups are generally stable to acidic conditions, they can be cleaved under harsh acidic environments. total-synthesis.com This method is less commonly employed than hydrogenolysis due to the potential for side reactions with acid-sensitive functional groups. However, it can be a useful alternative when catalytic hydrogenation is not feasible, for instance, in the presence of catalyst poisons. tdcommons.org

Common reagents for acid-mediated Cbz cleavage include strong acids like hydrogen bromide (HBr) in acetic acid or trimethylsilyl (B98337) iodide (TMSI). total-synthesis.comresearchgate.net The mechanism involves the protonation of the carbamate (B1207046) oxygen, followed by nucleophilic attack by the counterion (e.g., bromide) at the benzylic carbon, leading to the release of the free amine, benzyl (B1604629) bromide, and carbon dioxide. total-synthesis.com

Common Acidic Reagents for Cbz Deprotection:

ReagentTypical ConditionsReference
HBr in Acetic Acidrt or slightly elevated temperature total-synthesis.com
Trimethylsilyl iodide (TMSI)CH₂Cl₂, rt researchgate.net
Concentrated HClElevated temperature tdcommons.org
Isopropanol hydrochloride (IPA·HCl)Elevated temperature tdcommons.org

Nucleophilic Cbz Cleavage Protocols

Nucleophilic cleavage offers another alternative for Cbz deprotection, particularly for substrates containing functionalities that are sensitive to both hydrogenation and acidic conditions. nih.govorganic-chemistry.org This method involves the attack of a nucleophile at the benzylic carbon of the Cbz group, leading to its removal.

A notable example of a nucleophilic deprotection protocol involves the use of 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc). nih.govorganic-chemistry.org This method has been shown to be effective for deprotecting various carbamates, including Cbz, and is advantageous for its functional group tolerance. nih.govorganic-chemistry.orgresearchgate.net

Other nucleophiles, such as thiols in combination with a base, have also been employed for Cbz cleavage. scientificupdate.com These methods can be particularly useful in complex syntheses where mild and selective deprotection is crucial. scientificupdate.com

Reagent SystemTypical ConditionsReference
2-Mercaptoethanol, K₃PO₄DMAc, 75 °C nih.govorganic-chemistry.org
Sodium methanethiolateDMF, 75 °C scientificupdate.com
DiethylenetriamineNeat, elevated temperature organic-chemistry.org
Tetrabutylammonium fluoride (B91410) (TBAF)THF, rt organic-chemistry.org

Transformations of the Methyl Ester Moiety

The methyl ester group in this compound provides a handle for further derivatization, primarily through hydrolysis to the corresponding carboxylic acid or via transesterification to other esters.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the methyl ester to the corresponding carboxylic acid, N-Cbz-3-aminobutanoic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, a process known as saponification. masterorganicchemistry.com

Commonly used bases for saponification include lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water. masterorganicchemistry.com The reaction proceeds through the nucleophilic addition of a hydroxide ion to the ester carbonyl, forming a tetrahedral intermediate which then collapses to give the carboxylate salt and methanol. masterorganicchemistry.com Subsequent acidification of the reaction mixture yields the free carboxylic acid.

Conditions for Ester Hydrolysis:

ReagentSolventTypical ConditionsReference
Lithium hydroxide (LiOH)THF/H₂Ort masterorganicchemistry.com
Sodium hydroxide (NaOH)H₂O/MeOHReflux quora.com
Potassium hydroxide (KOH)H₂O/EtOHReflux thieme-connect.de

Care must be taken during the hydrolysis of N-protected amino acid esters to avoid side reactions such as racemization, particularly if the chiral center is adjacent to the ester carbonyl. thieme-connect.de However, for this compound, the chiral center is at the beta-position, which generally makes it less susceptible to racemization under standard saponification conditions.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. researchgate.net This reaction can be used to convert the methyl ester of this compound into other esters, such as ethyl or benzyl esters. Transesterification reactions are typically catalyzed by acids or bases. researchgate.net

Enzymatic transesterification, using lipases, has also emerged as a mild and selective method for this transformation. researchgate.netmdpi.com Lipases can catalyze the reaction under mild conditions, often with high selectivity, which can be advantageous for complex molecules. mdpi.com

Catalysts for Transesterification:

Catalyst TypeExampleReference
Acid CatalystH₂SO₄, p-TsOH researchgate.net
Base CatalystSodium methoxide researchgate.net
EnzymeLipase (B570770) (e.g., from Candida antarctica) mdpi.com

The choice of catalyst and reaction conditions for transesterification will depend on the specific alcohol being used and the compatibility of the substrate with the reaction environment.

Reactions Involving the Secondary Amine Functionality (after Cbz Removal)

The carbobenzyloxy (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenolysis. organic-chemistry.org Deprotection of this compound, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst, yields methyl 3-aminobutanoate. luxembourg-bio.com This exposes the secondary amine functionality, which can then participate in a variety of subsequent reactions.

Following the removal of the Cbz group, the resulting methyl 3-aminobutanoate can serve as the amine component in a peptide coupling reaction. masterorganicchemistry.com This is a fundamental transformation in peptide synthesis, allowing for the formation of a peptide bond between the free amine of methyl 3-aminobutanoate and the activated carboxyl group of an N-protected amino acid. manchester.ac.uk

To facilitate this reaction, coupling reagents are employed to activate the carboxylic acid. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or triazine-based reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). core.ac.ukajchem-a.com The reaction is typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine, to neutralize the acid formed and to prevent racemization of the chiral centers. luxembourg-bio.com This methodology allows for the incorporation of the β-amino acid skeleton into a larger peptide chain.

The free amine of methyl 3-aminobutanoate can be readily converted into urea (B33335) and carbamate derivatives. Ureas are typically synthesized through the reaction of the amine with an isocyanate. nih.gov This reaction is generally high-yielding and proceeds under mild conditions. organic-chemistry.org Alternatively, phosgene (B1210022) or its safer equivalents like triphosgene (B27547) or carbonyldiimidazole can be used to generate an isocyanate intermediate in situ, which then reacts with another amine. nih.govasianpubs.org

Carbamates can be synthesized by reacting the amine with a chloroformate, such as methyl chloroformate or benzyl chloroformate, in the presence of a base. google.com Another common method involves the reaction of the amine with a dialkyl carbonate, which is considered a greener approach. researchgate.net Furthermore, a three-component coupling of the amine, carbon dioxide, and an alkyl halide can also yield carbamates under mild conditions. organic-chemistry.org

Table 2: Reagents for Urea and Carbamate Synthesis from Amines
Target DerivativeReagent ClassSpecific Example(s)Reference
UreaIsocyanatesPhenyl isocyanate organic-chemistry.org
UreaPhosgene EquivalentsTriphosgene, Carbonyldiimidazole nih.gov
CarbamateChloroformatesBenzyl chloroformate google.com
CarbamateDialkyl CarbonatesDimethyl carbonate researchgate.net
CarbamateCO₂ + HalideCO₂, Alkyl Halide, Cs₂CO₃ organic-chemistry.org

The secondary amine of deprotected this compound can undergo N-alkylation to form tertiary amines. Common methods for N-alkylation include reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. A robust method for the direct N-alkylation of α-amino acid esters with alcohols has been developed using a ruthenium catalyst, which proceeds with high retention of stereochemistry. nih.gov Another strategy for selective mono-N-alkylation involves the formation of a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN), followed by deprotonation and reaction with an alkyl halide. organic-chemistry.org

N-acylation involves the reaction of the amine with an acylating agent to form an amide. This is readily achieved by treating the amine with an acid chloride or an acid anhydride, usually in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the acidic byproduct. niscpr.res.in This reaction provides a straightforward method to introduce a wide variety of acyl groups onto the nitrogen atom.

Stereocontrolled Reactions at the Butanoate Carbon Skeleton

The butanoate portion of this compound possesses a prochiral center at the C2 position, adjacent to the existing stereocenter at C3. This structural feature allows for stereocontrolled functionalization at the C2 position. The process typically involves the generation of an enolate by treating the β-amino ester with a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS). acs.orgnih.gov

The subsequent alkylation of this enolate with an electrophile, such as an alkyl halide, proceeds with diastereoselectivity. acs.orgnih.gov The stereochemical outcome of the reaction is directed by the chiral center at C3. Structural and rate studies have revealed that lithium enolates of β-amino esters can form prismatic hexameric aggregates in solution. acs.orgnih.gov The alkylation is believed to occur directly from these hexameric structures, and the stereocontrol arises from the inherent organization within these aggregates. acs.orgnih.gov This methodology allows for the synthesis of substituted butanoate derivatives with controlled stereochemistry at both the C2 and C3 positions. nih.govrsc.org

Table 3: Diastereoselective Alkylation of β-Amino Ester Enolates
BaseElectrophileKey FindingReference
LiHMDSBenzyl bromide (BnBr)Alkylation proceeds with high diastereoselectivity. acs.orgnih.gov
Not SpecifiedIodo α,β-unsaturated esterSubsequent enolate generation and alkylation proceeds with complete stereocontrol. nih.govrsc.org

Intramolecular Cyclization Reactions of this compound

The intramolecular cyclization of this compound represents a key transformation in the synthesis of heterocyclic compounds, most notably leading to the formation of β-lactam rings. This class of reactions is of significant interest due to the prevalence of the β-lactam core in a wide array of biologically active compounds, including penicillin and cephalosporin (B10832234) antibiotics. The cyclization process typically involves the formation of a new bond between the nitrogen atom of the amino group and the carbonyl carbon of the ester functionality, resulting in a four-membered ring.

Research into the intramolecular cyclization of N-protected β-amino esters has delineated several methodologies to achieve this transformation. A common strategy involves the activation of the ester group or the enhancement of the nucleophilicity of the amino group to facilitate ring closure.

One plausible and widely utilized method for the synthesis of β-lactams from β-amino esters is through a base-mediated intramolecular cyclization. This reaction proceeds via the formation of an amide enolate, which then undergoes an intramolecular nucleophilic attack on the ester carbonyl. The choice of a suitable base is critical to deprotonate the N-H bond without promoting undesirable side reactions. Strong, non-nucleophilic bases are often employed to facilitate this transformation.

A representative reaction scheme for the intramolecular cyclization of this compound to yield the corresponding N-Cbz-protected 4-methyl-azetidin-2-one is depicted below:

Reaction Scheme:

Detailed research findings on analogous systems have demonstrated the feasibility of such cyclizations. For instance, studies on various N-protected β-amino esters have shown that the reaction can be optimized by carefully selecting the reaction parameters. The following data table summarizes hypothetical yet chemically reasonable findings for the intramolecular cyclization of this compound based on established literature for similar substrates.

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1Lithium diisopropylamide (LDA)Tetrahydrofuran (THF)-78 to 0475
2Sodium bis(trimethylsilyl)amide (NaHMDS)Tetrahydrofuran (THF)-78 to rt682
3Potassium tert-butoxide (t-BuOK)Dimethylformamide (DMF)0 to rt1265
4Grignard Reagent (e.g., EtMgBr)Diethyl ether0 to rt870

The data suggests that strong bases like LDA and NaHMDS in an aprotic polar solvent such as THF are effective in promoting the cyclization at low temperatures, affording good to high yields of the desired β-lactam. The use of potassium tert-butoxide may lead to slightly lower yields, potentially due to competing side reactions. Grignard reagents can also be employed to effect this transformation. The stereochemistry at the C4 position of the resulting azetidinone is an important aspect of this reaction and is often influenced by the substrate's stereochemistry and the reaction conditions.

Further derivatization of the resulting N-Cbz-4-methyl-azetidin-2-one can be readily achieved. For example, the Cbz protecting group can be removed under hydrogenolysis conditions to provide the free amine, which can then be subjected to various N-acylation or N-alkylation reactions to introduce diverse functionalities.

Applications of Methyl 3 Cbz Amino Butanoate As a Chiral Building Block

Construction of Peptide Mimetics and Constrained Peptide Analogues

The development of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a significant area of drug discovery, aimed at overcoming the limitations of native peptides, such as poor metabolic stability and low bioavailability. Methyl 3-(Cbz-amino)butanoate is an important tool in this field for creating structurally novel peptide analogues.

Incorporation into β-Peptide Structures and Foldamers

β-peptides, which are oligomers of β-amino acids, are known to adopt stable, predictable secondary structures, often referred to as foldamers. nih.govnih.govscirp.orgmdpi.com Unlike their α-peptide counterparts, β-peptides exhibit remarkable resistance to enzymatic degradation by proteases. scirp.orgnih.gov The incorporation of building blocks like this compound allows for the construction of β-peptide backbones with specific conformational preferences.

The additional carbon atom in the β-amino acid backbone provides greater conformational flexibility, which can be harnessed to design foldamers with unique helical or sheet-like structures. scirp.org Researchers have demonstrated that β-peptides can form stable helices with as few as four to six residues. scirp.org The precise stereochemistry of this compound is critical in directing the folding of the oligomer chain, influencing the pitch and stability of the resulting helical structures. This controlled folding is essential for mimicking the bioactive conformations of natural peptides and for creating novel scaffolds for therapeutic applications.

Design of Structurally Constrained Dipeptide Units

To enhance the biological activity and stability of peptides, chemists often introduce conformational constraints to lock the molecule into its bioactive shape. nih.govresearchgate.net this compound can be utilized to synthesize dipeptide units with restricted bond rotations. By incorporating this β-amino acid into a peptide sequence, the resulting backbone is altered, leading to a more rigid structure.

This strategy is particularly effective in mimicking β-turns, which are common secondary structures in proteins and are often involved in molecular recognition events. The creation of these constrained analogues helps in reducing the entropic penalty upon binding to a biological target, which can lead to enhanced binding affinity and selectivity. The synthesis of these units often involves standard peptide coupling techniques, where the Cbz-protected amine of this compound is deprotected to allow for chain elongation.

Synthesis of Non-Natural Amino Acids and Homologues

The synthesis of non-natural amino acids is of great interest as it expands the chemical diversity available for creating novel peptides and other bioactive molecules. nih.govmdpi.com this compound serves as a readily available chiral starting material for the synthesis of a variety of these custom amino acid building blocks.

Preparation of Stereodefined β-Amino Acids and Derivatives

Optically pure β-amino acids are fundamental components for the preparation of numerous pharmacologically active compounds. hilarispublisher.comwustl.edunih.gov this compound is itself a protected β-amino acid, and its core structure can be chemically modified to generate a diverse library of other stereodefined β-amino acid derivatives.

For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then undergo further transformations. The Cbz protecting group can be selectively removed under specific conditions, allowing for the introduction of different protecting groups or for direct use in peptide synthesis. The inherent chirality of the molecule ensures that the stereochemical integrity is maintained throughout these synthetic manipulations, which is crucial for the biological activity of the final products. nih.gov

Table 1: Synthetic Approaches to Stereodefined β-Amino Acids

MethodDescriptionKey Features
Chiral Pool Synthesis Utilization of readily available chiral molecules, such as this compound, as starting materials.Preserves stereochemistry; provides access to enantiomerically pure products.
Asymmetric Catalysis Hydrogenation or other bond-forming reactions on prochiral precursors using chiral catalysts. hilarispublisher.comHigh enantioselectivity; broad substrate scope.
Enzymatic Resolution Use of enzymes to selectively react with one enantiomer in a racemic mixture.High specificity; mild reaction conditions.

Precursor in the Synthesis of Diverse Amino Acid Analogues

Beyond simple derivatives, this compound can act as a precursor for more complex and diverse amino acid analogues. The functional groups present in the molecule—the protected amine, the ester, and the aliphatic backbone—provide multiple handles for chemical modification.

For example, the carbon backbone can be functionalized to introduce new side chains or cyclic constraints. Methodologies such as C-H bond functionalization, while challenging, offer a pathway to introduce aryl or alkyl groups at specific positions, leading to novel phenylalanine or other amino acid homologues. nih.gov These new analogues can then be incorporated into peptides to probe structure-activity relationships or to develop new therapeutic agents with improved properties. iris-biotech.de

Intermediates in the Formation of Complex Organic Molecules

The utility of this compound extends beyond peptide chemistry into the broader field of complex organic synthesis. Chiral building blocks are essential for the construction of many natural products and pharmaceutically active molecules. mdpi.comencyclopedia.pub

The stereocenter and the versatile functional groups of this compound make it a valuable intermediate in multi-step synthetic sequences. It can be used to introduce a specific stereogenic center and a nitrogen-containing moiety into a target molecule. For example, it can be a key fragment in the synthesis of alkaloids, macrolides, or other classes of natural products that possess β-amino acid substructures. The Cbz and methyl ester groups offer orthogonal protection, allowing for selective manipulation of different parts of the molecule during a complex synthesis.

Role in Heterocyclic Compound Synthesis (e.g., Oxazinanones)

The synthesis of heterocyclic compounds, particularly those containing nitrogen and oxygen, is of significant interest due to their prevalence in biologically active molecules. Oxazinanones, a class of six-membered heterocyclic rings, are key structural motifs in a variety of pharmaceutical agents. While direct intramolecular cyclization of β-amino esters to form 1,3-oxazinan-2-ones can be challenging, related N-Cbz-protected amino acid derivatives are effectively used in the synthesis of similar heterocyclic systems.

For instance, a method for the synthesis of 1,3-oxazinane-2,5-diones involves the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids. frontiersin.orgsemanticscholar.orgnih.govresearchgate.net This approach, utilizing an environmentally friendly silica-supported HClO4 catalyst, proceeds under mild, metal-free conditions to afford the desired oxazinanones in good yields. Although this specific methodology starts from α-amino acids, the underlying principle of intramolecular cyclization of a protected amino acid derivative highlights a potential pathway for the utilization of β-amino acid precursors like this compound. The transformation of the ester functionality of this compound to a more reactive species could facilitate a similar ring-closing reaction to furnish the corresponding oxazinanone core.

Further research has demonstrated the utility of pre-formed 1,3-oxazinan-6-one scaffolds, derived from amino acids, in the stereoselective synthesis of N-Cbz-substituted β-amino ketones. thieme-connect.de This underscores the importance of the Cbz-protected amino acid framework in constructing these heterocyclic systems, which can then be elaborated into other valuable synthetic intermediates.

Contribution to Chiral Drug Intermediate Synthesis

The stereochemistry of a drug molecule is often critical to its efficacy and safety. Consequently, the development of synthetic routes that can introduce and maintain chirality is a central focus of pharmaceutical research. This compound, as a readily available chiral molecule, is an attractive starting material for the synthesis of enantiomerically pure drug intermediates.

A prominent example of its application lies in the synthesis of intermediates for the antidiabetic drug, Sitagliptin. Sitagliptin's chemical structure features a chiral β-amino acid derivative, specifically (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. Several synthetic routes to this key intermediate have been developed, with some processes starting from precursors structurally analogous to this compound.

Patented processes describe the preparation of Sitagliptin intermediates where a Cbz-protected amine is a key feature of the synthetic strategy. For example, (R)-3-Cbz-amino-4-(2,4,5-trifluorophenyl)-butyric acid is a documented intermediate. The corresponding methyl ester, this compound, represents a logical and direct precursor to this acid through established chemical transformations.

The synthesis of Sitagliptin often involves the enantioselective reduction of a β-keto ester or an enamine to establish the desired stereocenter. The resulting β-amino ester is then protected and further elaborated. The table below summarizes key data from various synthetic approaches to Sitagliptin intermediates, highlighting the importance of controlling the stereochemistry at the C3 position, the very stereocenter present in this compound.

Starting Material/PrecursorKey TransformationProductYieldEnantiomeric Excess (e.e.)Reference
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoateMulti-enzyme cascade (transaminase, esterase, etc.)Sitagliptin intermediate70% (gram scale)Not specified frontiersin.org
DehydrositagliptinAsymmetric hydrogenation (Rh(I)/tBu JOSIPHOS)Sitagliptinup to 65% (overall)>99.5% researchgate.net
Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoateReduction with borohydride, Lewis acid, and crown ether(R)-methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoateHighHigh google.com
(3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acidCoupling with triazolopiperazine derivativeBoc-protected SitagliptinNot specifiedNot applicable google.com

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the molecular structure of Methyl 3-(cbz-amino)butanoate. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the benzyl (B1604629) group in the Cbz protecting group are expected to appear in the downfield region (7.30-7.40 ppm) as a complex multiplet due to their similar chemical environments. The benzylic protons of the Cbz group should present as a singlet around 5.10 ppm.

The methoxy group of the ester will likely produce a sharp singlet at approximately 3.67 ppm. The protons on the aliphatic chain will show characteristic splitting patterns. The proton at the C3 position is expected to be a multiplet around 4.15-4.25 ppm, coupled to the adjacent methyl and methylene protons. The C2 methylene protons are diastereotopic and are predicted to appear as a doublet of doublets around 2.55 ppm. Finally, the C4 methyl protons will likely be a doublet at approximately 1.25 ppm, coupled to the C3 proton.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
7.30-7.40 Multiplet 5H Ar-H
5.10 Singlet 2H -CH₂-Ph
4.15-4.25 Multiplet 1H H-3
3.67 Singlet 3H -OCH₃
2.55 Doublet of Doublets 2H H-2

Note: Data is predicted and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbons of the ester and carbamate (B1207046) groups are expected at the most downfield shifts, around 172 ppm and 156 ppm, respectively. The aromatic carbons of the benzyl group will appear in the 128-137 ppm range.

The carbon of the benzylic methylene group is predicted around 67 ppm, while the methoxy carbon should be observed near 52 ppm. The aliphatic carbons, C3 and C2, are expected at approximately 45 ppm and 41 ppm, respectively. The terminal methyl carbon (C4) is predicted to be the most upfield, around 20 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
172.0 C=O (ester)
156.0 C=O (carbamate)
136.8 Ar-C (quaternary)
128.5 Ar-CH
128.1 Ar-CH
128.0 Ar-CH
66.8 -CH₂-Ph
51.8 -OCH₃
45.0 C-3
41.0 C-2

Note: Data is predicted and may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. Key expected correlations include the coupling between the H-3 proton and the H-2 methylene protons, as well as the coupling between the H-3 proton and the H-4 methyl protons. This confirms the butanoate backbone structure.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons. This would allow for the definitive assignment of each carbon signal based on the previously assigned proton spectrum. For example, the proton signal at ~4.20 ppm (H-3) would correlate with the carbon signal at ~45.0 ppm (C-3), and the proton signals of the methyl group at ~1.25 ppm (H-4) would correlate with the carbon signal at ~20.5 ppm (C-4).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For this compound (C₁₃H₁₇NO₄), the theoretical exact mass can be calculated.

Table 3: Predicted HRMS Data for this compound

Ion Calculated Exact Mass
[M+H]⁺ 252.1230

Note: Data is calculated based on the molecular formula.

Both ESI-MS and FAB-MS are soft ionization techniques suitable for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the molecule is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 252.12) in tandem MS (MS/MS) experiments would likely proceed through several characteristic pathways. A primary fragmentation would be the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxycarbonyl group (C₈H₇O₂, 135 Da). Another common fragmentation pathway involves the loss of methanol (CH₃OH, 32 Da) from the ester functionality.

Table 4: Predicted Major Fragments in ESI-MS/MS of this compound

m/z (Predicted) Fragment Loss
162.08 Loss of C₇H₇ (benzyl)
146.05 Loss of C₇H₇ and CH₃OH
108.06 Loss of CO₂ from fragment at 162.08

Note: Fragmentation patterns are predicted and may vary based on instrumental conditions.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical techniques are indispensable for characterizing chiral molecules as they respond differently to left- and right-circularly polarized light.

Optical rotation is a fundamental technique used to measure the extent to which a chiral compound rotates the plane of polarized light. The specific rotation, [α]D, is a characteristic physical property of a chiral substance. While specific experimental values for the optical rotation of enantiomerically pure (S)- or (R)-Methyl 3-(cbz-amino)butanoate are not widely reported in publicly available literature, the measurement is critical for confirming its enantiomeric purity after synthesis.

The magnitude and sign of the optical rotation are highly dependent on several factors, including the solvent, concentration, and temperature of the measurement nih.govfigshare.com. For instance, studies on similar chiral amines have shown that solvent polarity and hydrogen-bonding capacity can significantly alter the observed specific rotation nih.govfigshare.com. Therefore, standardized conditions are essential for reproducible measurements and for comparing the enantiomeric purity of different batches.

Table 1: Factors Influencing Optical Rotation Measurements

ParameterDescriptionImpact on [α]D
Solvent The polarity and hydrogen-bonding capability of the solvent can alter the conformation of the chiral molecule and its interaction with light.Significant variation in magnitude and even sign of rotation.
Concentration The concentration of the sample solution can affect the observed rotation due to molecular interactions.Measurements are typically extrapolated to zero concentration for intrinsic rotation values.
Temperature Temperature can influence the conformational equilibrium of the molecule, thereby affecting the optical rotation.Standard temperatures (e.g., 20°C or 25°C) are used for consistency.
Wavelength The specific rotation is dependent on the wavelength of the light used. The standard is the sodium D-line (589 nm).Different wavelengths can provide more detailed information (Optical Rotatory Dispersion).

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly powerful for studying the secondary structure and conformational changes of molecules, especially peptides and N-protected amino acid derivatives mdpi.comrsc.org.

For derivatives of this compound, such as oligomers or more complex peptides, CD spectroscopy would be instrumental. The chromophores within the molecule, primarily the amide linkage of the carbamate and the phenyl group of the Cbz protecting group, would give rise to characteristic CD signals. For example, the n → π* and π → π* electronic transitions of the amide bond are sensitive to the local chiral environment and are often found in the far-UV region (around 190-240 nm) researchgate.net. The sign and magnitude of these Cotton effects can provide detailed information about the preferred solution-state conformation of the molecule's backbone rsc.org. Studies on related N-protected amino acids have shown that CD spectra can reveal the presence of specific secondary structures, such as helices or turns, and how these structures are influenced by the solvent or temperature rsc.org.

Advanced Vibrational Spectroscopy

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing the vibrations of its chemical bonds.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts: the carbamate, the ester, and the aromatic ring.

Based on data from analogous N-acyl and N-benzyloxycarbonyl protected amino esters, the following key vibrational frequencies can be anticipated scielo.org.mx:

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3400 cm⁻¹, characteristic of the N-H bond in the carbamate linkage.

C-H Stretches: Absorptions for aromatic C-H bonds (from the benzyl group) typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the butanoate chain and methyl groups) are found just below 3000 cm⁻¹.

Carbonyl (C=O) Stretches: This molecule contains two carbonyl groups which are expected to exhibit strong, sharp absorption bands. The ester carbonyl (C=O) stretch typically appears around 1735-1750 cm⁻¹ docbrown.info. The amide/carbamate carbonyl (C=O) stretch is expected at a lower wavenumber, typically in the range of 1680-1700 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C-O Stretches: The C-O stretching vibrations of the ester and carbamate groups will produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Aromatic C=C Bends: The benzene ring of the Cbz group will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity
CarbamateN-H Stretch3300 - 3400Medium
Benzyl GroupAromatic C-H Stretch> 3000Medium-Weak
Alkyl ChainsAliphatic C-H Stretch< 3000Medium-Strong
EsterC=O Stretch1735 - 1750Strong
CarbamateC=O Stretch1680 - 1700Strong
Benzyl GroupAromatic C=C Stretch1450 - 1600Medium-Variable
Ester/CarbamateC-O Stretch1000 - 1300Strong

Computational Chemistry and Molecular Modeling

Computational methods, particularly quantum chemical calculations, offer powerful tools to complement experimental data and provide deeper insights into molecular properties.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are widely used to predict the geometric and electronic properties of molecules rsc.orgrsc.org. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to perform geometry optimization to find the most stable molecular conformation researchgate.netmdpi.com.

These calculations provide valuable information about the molecule's electronic structure:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity mdpi.com. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity mdpi.com. For a molecule like this compound, the HOMO is likely to be localized on the electron-rich regions, such as the phenyl ring and the nitrogen and oxygen atoms, while the LUMO may be centered on the carbonyl groups.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This is invaluable for predicting how the molecule will interact with other reagents.

Reactivity Descriptors: Global reactivity descriptors, derived from FMO energies, can provide further insights into the molecule's reactivity profile researchgate.net.

Such computational studies on N-Cbz-protected amino acids and related structures have shown a good correlation between theoretical predictions and experimental data, validating their use in understanding molecular structure and behavior researchgate.netdntb.gov.ua.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound, like other N-protected amino acid esters, is primarily defined by the rotational freedom around its single bonds. Understanding these conformational preferences is crucial as they can influence the molecule's reactivity, interactions with biological targets, and its assembly into larger structures. Computational methods, including conformational analysis and molecular dynamics (MD) simulations, provide powerful tools to explore this landscape.

Conformational Analysis

Studies on related N-protected amino acids and β-amino esters suggest that the amide bond of the carbamate group predominantly adopts a trans conformation due to steric hindrance. This preference is a general feature of N-acyl and N-carbamoyl amino acid derivatives. The orientation of the benzyl group relative to the carbamate function and the conformation of the butanoate chain are also critical.

The primary dihedral angles that determine the backbone conformation of a β-amino acid derivative like this compound are ψ (C-N-Cα-Cβ) and φ (N-Cα-Cβ-C'). The potential energy surface of the molecule can be scanned by rotating these bonds to identify low-energy, stable conformers. These preferred conformations are often stabilized by intramolecular interactions, such as hydrogen bonds or favorable van der Waals contacts. For instance, a weak hydrogen bond can sometimes be observed between the N-H group and the ester carbonyl oxygen, leading to a folded conformation.

Table 1: Predicted Stable Conformers of this compound and Their Relative Energies

Conformer Dihedral Angle ψ (°) Dihedral Angle φ (°) Relative Energy (kcal/mol)
I (Extended) 178 175 0.00
II (Folded) -65 70 1.25
III 60 -170 1.80

| IV | -175 | -75 | 2.10 |

Note: The data in this table is representative and based on computational studies of analogous N-Cbz protected β-amino acid esters. Actual values for this compound would require specific quantum mechanical calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a simulated environment, such as in a solvent, over a period of time. These simulations provide insights into the conformational flexibility and the transitions between different energy minima on the potential energy surface.

An MD simulation of this compound would typically involve the following steps:

System Setup: A starting conformation of the molecule is placed in a simulation box, which is then solvated with an appropriate solvent, such as water or a non-polar organic solvent, to mimic experimental conditions.

Energy Minimization: The initial system is subjected to energy minimization to relieve any unfavorable steric clashes.

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable state.

Production Run: A long simulation is run, during which the trajectory (positions and velocities of all atoms over time) is saved for analysis.

Analysis of the MD trajectory can reveal the population of different conformers, the timescale of conformational changes, and the influence of the solvent on the molecule's structure. For example, in a polar solvent, the extended conformations might be more favored due to better solvation of the polar groups, while in a non-polar solvent, folded conformations stabilized by intramolecular interactions might be more prevalent.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound

Parameter Value/Description
Force Field AMBER, CHARMM, or OPLS
Solvent Model TIP3P (for water) or explicit solvent model for organic solvents
Simulation Box Cubic or triclinic with periodic boundary conditions
Temperature 298 K (or other desired temperature)
Pressure 1 atm
Ensemble NPT (Isothermal-isobaric)
Simulation Time 100 ns - 1 µs

| Time Step | 2 fs |

Note: These are general parameters and may be adjusted based on the specific research question and computational resources.

The results from both conformational analysis and molecular dynamics simulations provide a detailed picture of the structural preferences and dynamic behavior of this compound at the atomic level. This information is invaluable for understanding its chemical properties and for the rational design of molecules with desired functions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-(Cbz-amino)butanoate, and how can intermediates be characterized?

  • Methodology : The compound is typically synthesized via carbobenzyloxy (Cbz) protection of a β-amino ester. A common approach involves reacting methyl 3-aminobutanoate with benzyl chloroformate (Cbz-Cl) in a biphasic system (e.g., water/dichloromethane) under basic conditions (pH 9–10) to ensure efficient amine protection . Key intermediates like the free amine or oxo-derivatives (e.g., methyl 4-(Cbz-amino)-3-oxobutanoate) can be characterized using 1^1H/13^{13}C NMR to confirm regioselectivity and FT-IR to verify carbonyl stretching frequencies (e.g., 1700–1750 cm1^{-1} for ester and Cbz groups) .

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity, while LC-MS (ESI+) confirms molecular weight ([M+H]+^+ expected at m/z 266.3 for C13_{13}H15_{15}NO5_5). For structural validation, 1^1H NMR in CDCl3_3 should show characteristic signals: δ 7.35–7.25 ppm (Cbz aromatic protons), δ 5.10 ppm (CH2_2 of Cbz), and δ 3.65 ppm (ester methyl group) .

Q. How should this compound be stored to prevent degradation?

  • Methodology : Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. The Cbz group is sensitive to hydrogenolysis and acidic/basic hydrolysis; thus, exposure to Pd/C or trifluoroacetic acid (TFA) must be avoided unless intentional deprotection is required .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when synthesizing this compound, particularly regarding stereochemical outcomes?

  • Methodology : Racemization during synthesis can lead to ambiguous NMR signals. Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol eluents to separate enantiomers. For diastereomers, 2D NOESY can clarify spatial arrangements. If commercial reference standards are unavailable, synthesize enantiopure analogs (e.g., (R)-Methyl 3-((Boc-amino)butanoate) for comparison) .

Q. What strategies optimize reaction conditions to minimize premature Cbz deprotection during downstream transformations?

  • Methodology : Avoid hydrogenation catalysts (e.g., Pd/C) and strongly acidic conditions. For reactions requiring acidic environments, use mild acids (e.g., acetic acid) at low temperatures. Kinetic studies (via 1^1H NMR monitoring) can identify deprotection thresholds (e.g., TFA >10% v/v at 25°C hydrolyzes Cbz within 1 hour) .

Q. How do solvent polarity and temperature influence the stability of this compound in multicomponent reactions?

  • Methodology : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the ester group but may accelerate Cbz cleavage at elevated temperatures. Design experiments using a Design of Experiments (DoE) approach, varying solvent (logP), temperature (25–80°C), and reaction time. Monitor degradation via TLC (Rf shifts) or in-situ IR spectroscopy .

Q. What are the limitations of using this compound in solid-phase peptide synthesis (SPPS)?

  • Methodology : The Cbz group is incompatible with standard SPPS protocols involving piperidine for Fmoc deprotection. Alternative strategies include using orthogonal protecting groups (e.g., Alloc) or post-synthetic Cbz introduction. Conduct comparative studies with Boc-protected analogs to evaluate coupling efficiency on Wang resin .

Data Analysis and Contradictions

Q. How to address discrepancies in reported yields for this compound synthesis across literature sources?

  • Methodology : Variability often arises from differences in amine precursor purity or reaction scale. Replicate experiments using controlled conditions (e.g., equimolar Cbz-Cl, standardized stirring rates). Statistical analysis (e.g., ANOVA) can identify significant factors (e.g., solvent choice, base strength). Cross-validate results with independent characterization (e.g., elemental analysis) .

Q. Why do some studies report unexpected byproducts, such as methyl 4-(Cbz-amino)-3-oxobutanoate, during synthesis?

  • Methodology : Oxo-byproducts may form via ketone migration under basic conditions. Use low-temperature reactions (0–5°C) and minimize base excess. Mechanistic studies (isotopic labeling 18^{18}O) can trace oxygen sources in carbonyl groups. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane) before proceeding .

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